Cas no 54965-59-2 (2-chloro-4-methyl-6-nitroquinoline)

This technical description focuses on the compound itself based on its chemical structure and known properties within the field of organic chemistry: Product Description: 2-Chloro-4-methyl-6-nitroquinoline is an electron-deficient quinoline derivative characterized by specific substituents: chlorine at position 2, methyl at position 4, and nitro at position 6. The key advantages of this molecule stem from its structural features: 1. Electronic Properties: The strong electron-withdrawing nitro group strongly enhances the molecule's overall electron deficiency compared to unsubstituted quinoline derivatives. 2. Positional Effects: The chlorine substituent at C2 contributes further to electron withdrawal and may influence reactivity or solubility characteristics differently than other halogens. 3. Specificity: The combination of these substituents (Cl at C2, Me at C4, NO₂ at C6) imparts unique electronic properties suitable for specific synthetic transformations or roles as an electron acceptor in various chemical processes requiring defined electron deficiency. This compound serves as a valuable building block due to its tailored electronic profile resulting from these strategic substitutions.
2-chloro-4-methyl-6-nitroquinoline structure
54965-59-2 structure
Product Name:2-chloro-4-methyl-6-nitroquinoline
CAS No:54965-59-2
MF:C10H7ClN2O2
MW:222.627781152725
MDL:MFCD00169016
CID:943150
PubChem ID:328431
Update Time:2025-06-16

2-chloro-4-methyl-6-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-methyl-6-nitroquinoline
    • Quinoline, 2-chloro-4-methyl-6-nitro-
    • NSC-306852
    • Oprea1_439620
    • DA-04955
    • D76840
    • BBL028308
    • CS-0108665
    • STL373307
    • AKOS001591677
    • SB68801
    • NSC306852
    • EU-0067063
    • 2-chloro-4-methyl-6-nitro-quinoline
    • DTXSID90316788
    • VS-08721
    • 54965-59-2
    • MFCD00169016
    • EN300-345156
    • AB01322100-02
    • NCGC00326980-01
    • SCHEMBL5873486
    • DTXCID20267911
    • ALBB-020549
    • MDL: MFCD00169016
    • Inchi: 1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3
    • InChI Key: PTZXWOQFSDHSDM-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=C2C=C(C=CC2=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 222.01971
  • Monoisotopic Mass: 222.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7A^2
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.419
  • Melting Point: 382.7 °C at 760 mmHg
  • Boiling Point: 382.7°C at 760 mmHg
  • Flash Point: 185.3°C
  • Refractive Index: 1.668
  • PSA: 56.03

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2-chloro-4-methyl-6-nitroquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:54965-59-2)2-chloro-4-methyl-6-nitroquinoline
Order Number:A1088003
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:31
Price ($):1569.0
Email:sales@amadischem.com

Additional information on 2-chloro-4-methyl-6-nitroquinoline

Introduction to 2-chloro-4-methyl-6-nitroquinoline (CAS No. 54965-59-2)

2-chloro-4-methyl-6-nitroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 54965-59-2, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 2-chloro-4-methyl-6-nitroquinoline, including its chloro, methyl, and nitro substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthesizing novel therapeutic agents.

The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 2-chloro-4-methyl-6-nitroquinoline has been studied for its potential pharmacological effects. The presence of electron-withdrawing nitro and electron-donating methyl groups influences the electronic distribution of the molecule, which can modulate its interactions with biological targets. This balance of substituents makes it an attractive candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 2-chloro-4-methyl-6-nitroquinoline more accurately. These studies suggest that the compound may interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary research indicates that derivatives of this compound could inhibit kinases and other enzymes implicated in cancer progression. Such findings are particularly promising given the increasing demand for targeted therapies in oncology.

The synthesis of 2-chloro-4-methyl-6-nitroquinoline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nitration, chlorination, and alkylation of quinoline precursors. The choice of reagents and reaction conditions can significantly impact the final product's quality. Modern synthetic methodologies, such as catalytic processes and green chemistry principles, are being employed to enhance efficiency and sustainability in the production of this compound.

In addition to its potential as a lead compound in drug development, 2-chloro-4-methyl-6-nitroquinoline has been explored for its role in material science applications. Quinoline derivatives are known for their ability to form coordination complexes with metal ions, which can be utilized in catalysis, luminescent materials, and sensors. The nitro group in particular can serve as a handle for further functionalization, allowing for the creation of hybrid materials with tailored properties.

The pharmacokinetic profile of 2-chloro-4-methyl-6-nitroquinoline is another area of active investigation. Understanding how the body processes this compound is essential for optimizing its therapeutic use. Studies using animal models have begun to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. These insights are crucial for designing clinical trials and predicting dosing regimens that maximize efficacy while minimizing side effects.

One of the most exciting aspects of working with 2-chloro-4-methyl-6-nitroquinoline is its versatility as a chemical building block. Researchers have modified its structure to develop libraries of analogs with enhanced biological activity or improved pharmacokinetic profiles. Techniques such as high-throughput screening (HTS) have accelerated the discovery process by allowing rapid evaluation of large compound collections. This combinatorial approach has led to several promising candidates that are now undergoing further preclinical testing.

The regulatory landscape for compounds like 2-chloro-4-methyl-6-nitroquinoline is continually evolving to ensure safety and efficacy before they reach clinical use. Regulatory agencies require comprehensive data on a drug's chemical composition, toxicology, pharmacology, and manufacturing processes before approving it for human trials or commercialization. Collaboration between academic researchers, pharmaceutical companies, and regulatory bodies is essential to navigate these requirements efficiently.

The future prospects for 2-chloro-4-methyl-6-nitroquinoline are bright, with ongoing research uncovering new potential applications across multiple disciplines. As our understanding of molecular interactions deepens, so does our ability to design compounds that address unmet medical needs more effectively. The integration of artificial intelligence (AI) into drug discovery is also transforming how researchers approach challenges like identifying new leads or optimizing existing ones.

In conclusion,2-chloro-4-methyl-6-nitroquinoline (CAS No. 54965-59-2) represents a fascinating compound with significant potential in medicinal chemistry and beyond. Its unique structural features make it a valuable scaffold for developing new therapies, while advances in synthetic methodologies continue to improve access to this molecule for research purposes. As scientific knowledge expands,the applications for this versatile quinoline derivative will undoubtedly grow,offering hope for innovative solutions to complex health challenges.

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Amadis Chemical Company Limited
(CAS:54965-59-2)2-chloro-4-methyl-6-nitroquinoline
A1088003
Purity:99%
Quantity:10g
Price ($):1569.0
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